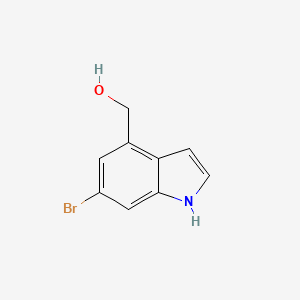

(6-Bromo-1H-indol-4-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6-bromo-1H-indol-4-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-7-3-6(5-12)8-1-2-11-9(8)4-7/h1-4,11-12H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWZUZVLIJCAJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=CC(=C21)CO)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 6 Bromo 1h Indol 4 Yl Methanol Reactivity

Carbocation and Iminium Ion Formation from Indolylmethanols

Indolylmethanols are recognized as versatile platform molecules in organic synthesis. sioc-journal.cnoaes.cc A key aspect of their reactivity is the formation of carbocation and vinyliminium intermediates under acidic conditions. oaes.cc

Acid-Catalyzed Dehydration Mechanisms

Under Brønsted or Lewis acid catalysis, indolylmethanols readily undergo dehydration to generate reactive intermediates. oaes.ccthieme-connect.comnih.gov This process involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation. thieme-connect.comoaepublish.com This dehydration is a key step that initiates many of the subsequent reactions of indolylmethanols. oaes.ccthieme-connect.comoaepublish.com The only byproduct of this Brønsted acid-catalyzed dehydration process is water, making it an atom-economical and environmentally friendly method. thieme-connect.com

For instance, 2-indolylmethanols, in the presence of a chiral Brønsted acid, can generate carbocation intermediates and vinyliminiums. oaes.cc These intermediates can be represented as a delocalized cation. oaes.cc Similarly, 4-indolylmethanols undergo a Brønsted acid-catalyzed dehydrative arylation with indoles. thieme-connect.com

Electronic and Steric Effects on Carbocation Stability

The stability of the carbocation intermediate is a critical factor influencing the reaction pathway. This stability is governed by both electronic and steric effects. libretexts.orgnih.govrsc.org

Electronic Effects: Electron-donating groups on the indole (B1671886) ring can stabilize the positive charge of the carbocation. libretexts.org Conversely, electron-withdrawing groups destabilize it. libretexts.org The position of substituents on the indole ring significantly impacts reaction efficiency, with electron-donating groups at the C-4 position generally leading to higher yields in certain cyclization reactions compared to other positions. acs.org

Steric Effects: Steric hindrance around the electrophilic carbon can influence the reaction mechanism. libretexts.org In the case of 2-indolylmethanols with bulky substituents, nucleophilic attack is more likely to occur at the C3-position of the indole ring due to steric hindrance at the carbocation center. oaes.cc This steric hindrance can favor a dissociative (SN1-type) mechanism over a concerted (SN2-type) one. libretexts.org

Influence of the 6-Bromo Substituent on Intermediate Formation and Stability

The presence of a bromine atom at the C6 position of the indole ring in (6-Bromo-1H-indol-4-yl)methanol introduces specific electronic effects. Bromine is an electron-withdrawing group, which is expected to destabilize the carbocation intermediate formed upon dehydration. libretexts.orgresearchgate.net

Computational studies on the bromination of substituted indoles have shown that electron-withdrawing substituents decrease the reaction rate. researchgate.net This suggests that the 6-bromo substituent would likely slow down the acid-catalyzed dehydration step by making the formation of the carbocation less favorable.

However, halogenated indole compounds are valuable as they can serve as precursors for further molecular transformations. researchgate.net For example, 5-bromo substitution in certain N-benzyl-indole derivatives has been shown to enhance their potency as kinase inhibitors. nih.gov This highlights the potential for the bromo substituent to be exploited in subsequent synthetic steps, even if it initially deactivates the molecule towards carbocation formation.

Nucleophilic Attack Pathways

Once the carbocation or iminium ion intermediate is formed, it is susceptible to attack by various nucleophiles. youtube.comnih.govyoutube.com The indole nucleus itself possesses nucleophilic centers, primarily at the C2 and C3 positions. rsc.orgnih.gov

C2-Nucleophilicity of the Indole Ring

While the C3 position of indole is generally more nucleophilic, the C2 position can also participate in nucleophilic reactions, particularly in C3-substituted indoles. quora.comrsc.org Catalytic asymmetric C2-nucleophilic substitutions of C3-substituted indoles, such as tryptophols and tryptamines, have been successfully achieved with ortho-hydroxybenzyl alcohols. rsc.org

In the context of dearomatization reactions, the C2-arylation of N-Ac indoles can be achieved through the direct addition of electron-rich arenes to the C2-position, mediated by FeCl3. rsc.org This process transforms the planar indole into a three-dimensional indoline (B122111) structure. rsc.org

C3-Nucleophilicity and Umpolung Reactivity

The C3 position is the most nucleophilic site in the indole ring, a characteristic attributed to its enamine-like reactivity. quora.comacs.org This high nucleophilicity drives many of the characteristic reactions of indoles. nih.gov

However, the reactivity of the C3-position can be inverted, a concept known as "umpolung". acs.orgrsc.orgnih.govethz.ch In the context of indolylmethanols, acid-catalyzed dehydration can lead to the formation of an electrophilic center at the C3-position of the intermediate. oaes.ccrsc.org This umpolung strategy switches the normal nucleophilic character of the C3-position to an electrophilic one. rsc.org

This reversal of polarity has been exploited in various synthetic transformations. For example, a Brønsted acid-catalyzed direct C3-arylation of 2-indolylmethanols with tryptamines and tryptophols has been developed based on this umpolung strategy. rsc.org This approach provides a novel way to construct 2,3'-biindole (B3050619) derivatives. rsc.org

The table below summarizes the typical reactivity of the C2 and C3 positions of the indole ring.

| Position | Typical Reactivity | Conditions Favoring this Reactivity |

| C2 | Nucleophilic | In C3-substituted indoles; dearomatization reactions. rsc.orgrsc.org |

| C3 | Nucleophilic | Standard electrophilic substitution reactions. quora.com |

| C3 | Electrophilic (Umpolung) | Acid-catalyzed reactions of 2-indolylmethanols. oaes.ccrsc.org |

Regioselectivity and Stereoselectivity in Reactions

The reactivity of the indole scaffold is characterized by a high electron density in the pyrrole (B145914) ring, making it susceptible to electrophilic attack, most favorably at the C3 position. bhu.ac.in The regiochemical outcome of reactions involving this compound is governed by the interplay of the directing effects of the indole nitrogen and the substituents on the carbocyclic ring.

The indole nitrogen strongly directs electrophiles to the C3 position, as the resulting cationic intermediate (the sigma complex) is stabilized by resonance involving the nitrogen lone pair without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.in If the C3 position is blocked, electrophilic substitution may occur at the C2 position, or, under specific conditions, on the benzene ring. bhu.ac.in

Indole Nucleus: Strongly directs electrophilic attack to the C3 position.

4-yl-methanol Group (-CH₂OH): The hydroxyl group is an activating, ortho- and para-directing group for electrophilic aromatic substitution. However, its influence is on the benzene ring and is generally weaker than the directing effect of the pyrrole nitrogen.

6-Bromo Group (-Br): The bromine atom is a deactivating, yet ortho- and para-directing substituent due to a combination of its electron-withdrawing inductive effect and electron-donating resonance effect. It directs incoming electrophiles primarily to the C5 and C7 positions.

Considering these factors, the C3 position remains the most probable site for electrophilic substitution due to the powerful directing effect of the indole nitrogen. However, reactions can be guided to other positions. For instance, palladium-catalyzed cross-coupling reactions have been developed for the C2-alkylation of indoles, demonstrating that specific catalytic systems can override the inherent C3 preference. ccspublishing.org.cn Furthermore, studies on related heterocyclic systems like indazoles have shown that substituents on the ring can be used to achieve regioselective halogenation at otherwise less reactive positions, such as C7. rsc.org

The stereoselectivity in reactions of this compound would largely depend on the specific reaction type and the nature of the chiral centers being formed. For reactions at the hydroxymethyl group, such as esterification or etherification, the stereochemistry at C4 is not affected. If new chiral centers are introduced, for example through addition to a carbonyl derivative of the methanol (B129727) group or through certain cycloadditions, the stereochemical outcome would be influenced by the steric hindrance imposed by the bulky indole and bromo-substituted ring system.

Table 1: Summary of Directing Effects on the this compound Ring System

| Functional Group | Position | Electronic Effect | Preferred Positions for Electrophilic Attack |

|---|---|---|---|

| Indole Nitrogen (NH) | 1 | Strongly Activating, Directing | C3 >> C2 |

| Methanol (-CH₂OH) | 4 | Activating, Ortho, Para-Directing | C5 (ortho) |

| Bromo (-Br) | 6 | Deactivating, Ortho, Para-Directing | C5 (ortho), C7 (para) |

Impact of the Bromo Group on Regioselectivity and Reaction Rates

This deactivation has a direct impact on reaction rates. Theoretical studies on the bromination of C5-substituted indoles have demonstrated a linear correlation between the electron-withdrawing power of the substituent and the Gibbs free energy barrier of the reaction's rate-determining step. researchgate.net Consequently, the presence of the bromo group at C6 in this compound is expected to decrease the rate of electrophilic reactions, such as nitration or halogenation, compared to the unsubstituted indole-4-methanol. The rate of reaction diminishes as the electron-withdrawing character of the substituent increases. researchgate.net

In terms of regioselectivity, the bromo group, despite being deactivating, directs incoming electrophiles to the ortho (C5, C7) and para (C7) positions relative to itself. This can lead to complex regiochemical outcomes when combined with the directing effects of the other parts of the molecule. For example, in electrophilic substitution on the benzene ring, both the C4-methanol (activating) and C6-bromo (deactivating) groups direct towards the C5 and C7 positions. This reinforces the likelihood of substitution at these sites, should the primary C3 position of the pyrrole ring be inaccessible or deactivated.

Table 2: Influence of Substituent Electronic Nature on Indole Reactivity

| Substituent Type | Example | Effect on Benzene Ring | Expected Impact on Electrophilic Reaction Rate at C3 |

|---|---|---|---|

| Electron-Donating (Activating) | -OCH₃, -CH₃ | Activating | Increase |

| Halogen (Deactivating) | -Br, -Cl | Deactivating | Decrease researchgate.net |

| Strong Electron-Withdrawing | -NO₂, -CN, -COOH | Strongly Deactivating | Strong Decrease researchgate.net |

Theoretical and Computational Mechanistic Studies

Density Functional Theory (DFT) Calculations for Reaction Pathways

Theoretical and computational methods, particularly Density Functional Theory (DFT), are invaluable for elucidating the complex reaction mechanisms of substituted indoles. DFT calculations allow for the modeling of reaction pathways, the characterization of intermediates and transition states, and the prediction of reactivity and selectivity. acs.org

For a molecule like this compound, DFT can be employed to:

Determine Ground State Geometries: Optimize the molecular structure to find its most stable conformation.

Map Potential Energy Surfaces: Calculate the energy of the system as the reaction progresses, identifying the lowest energy path from reactants to products.

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. For electrophilic attack on the indole ring, the energy and localization of the HOMO are of primary importance, as this orbital will interact with the electrophile's LUMO. researchgate.net

Calculate Atomic Charges and Electrostatic Potentials: These calculations can reveal the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites in the molecule, helping to predict regioselectivity. For instance, computational studies on substituted indazoles have used such analyses to rationalize the observed regioselectivity in bromination reactions. rsc.org

Studies on the bromination of indoles have used DFT to propose a two-step mechanism, with the first step—the formation of the sigma complex—being the rate-determining step. researchgate.net Similar computational approaches could be applied to various reactions of this compound to predict the most likely products and understand the factors controlling the reaction pathway.

Table 3: Typical Parameters in DFT Studies of Indole Derivatives

| Parameter | Common Methods/Basis Sets | Purpose |

|---|---|---|

| Functional | B3LYP, M06-2X, ωB97X-D | Approximates the exchange-correlation energy. Choice depends on the system and properties being studied. |

| Basis Set | 6-31G(d), 6-311+G(d,p), cc-pVTZ | Defines the set of functions used to build the molecular orbitals. Larger basis sets provide more accuracy at a higher computational cost. acs.org |

| Solvation Model | PCM, SMD | Accounts for the effect of the solvent on the reaction, which can be critical for charged species and polar transition states. |

| Method for Excited States | TD-DFT, EOM-CCSD | Used for studying photochemical reactions and spectroscopic properties. acs.org |

Energy Barrier Analysis and Transition State Investigations

A key outcome of DFT calculations is the determination of activation energies (energy barriers) for each step in a reaction mechanism. The activation energy (ΔG‡) is the energy difference between the reactants and the transition state, and it dictates the rate of a reaction. youtube.comkhanacademy.org By comparing the energy barriers for competing pathways, chemists can predict which reaction is more likely to occur.

For this compound, computational analysis would involve:

Locating Transition States (TS): A transition state is a first-order saddle point on the potential energy surface. Computational algorithms are used to find the precise geometry of the TS connecting reactants and products.

Calculating Activation Energies: The Gibbs free energy of activation is calculated for each potential reaction pathway (e.g., electrophilic attack at C3 vs. C5 vs. C7). The pathway with the lowest energy barrier will be the kinetically favored one.

Vibrational Frequency Analysis: This calculation confirms the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Research on substituted indoles has shown that the calculated Gibbs free energy barrier for electrophilic bromination at C3 correlates directly with the electron-withdrawing strength of a substituent at C5. researchgate.net A stronger EWG leads to a higher energy barrier and a slower reaction. Similarly, DFT calculations for a palladium-catalyzed cyclization of an indole derivative identified a five-membered transition state with a specific energy barrier of 17.0 kcal/mol for the key cyclization step. acs.org This type of quantitative analysis is essential for understanding and predicting the reactivity of complex molecules like this compound.

Role of Steric and Electronic Factors in Reaction Control

The ultimate regioselectivity and rate of any reaction involving this compound are controlled by a delicate balance of steric and electronic factors. wikipedia.orgrsc.org Computational studies are instrumental in dissecting these contributions.

Electronic Factors: These arise from the distribution of electrons within the molecule and are the dominant force in many reactions of aromatic systems.

Inductive and Resonance Effects: As discussed, the bromo and methanol substituents exert inductive and resonance effects that alter the electron density at different positions on the indole ring. nih.gov DFT calculations can quantify these effects through analysis of molecular orbitals and atomic charges.

Orbital Overlap: The efficiency of the reaction depends on the effective overlap between the HOMO of the indole and the LUMO of the electrophile. Electronic factors that raise the HOMO energy generally increase the reaction rate. researchgate.net

Steric Factors: These relate to the spatial arrangement of atoms and the physical bulk of substituents, which can hinder the approach of a reactant to a particular site. wikipedia.org

Steric Hindrance: While the C3 position is electronically most favored for electrophilic attack, a very bulky electrophile might face steric hindrance from the adjacent C4-methanol group. Similarly, attack at C5 could be hindered by the neighboring C4-methanol and C6-bromo groups.

Conformational Effects: The orientation of the methanol group could influence the accessibility of adjacent sites on the ring. DFT can model different rotamers and their relative energies to assess such effects.

In many cases, electronic effects determine the inherent reactivity of different sites, while steric effects can modify this preference, sometimes leading to reaction at a less electronically favored but more sterically accessible position. mdpi.com For example, while C5 is electronically activated by both the C4-methanol and C6-bromo groups, the combined steric bulk might favor attack at the C7 position, which only has one adjacent substituent (the bromo group). Theoretical calculations can model the transition states for attack at each position, and the calculated energy barriers would inherently include both steric and electronic contributions, providing a net prediction of the reaction outcome.

Synthetic Transformations and Derivatizations of 6 Bromo 1h Indol 4 Yl Methanol

Cycloaddition Reactions Involving Indolylmethanol Derivatives

Indolylmethanols are valuable building blocks in cycloaddition reactions, enabling the construction of complex, fused-ring systems. Upon dehydration, often promoted by an acid catalyst, these alcohols generate transient electrophilic intermediates or diene systems that readily engage with various reaction partners. While specific studies on (6-Bromo-1H-indol-4-yl)methanol are limited, the reactivity patterns can be inferred from related indolylmethanol derivatives, particularly 2-indolylmethanols, which have been extensively studied.

The [3+2] cycloaddition is a powerful method for constructing five-membered rings. In the context of indole (B1671886) chemistry, derivatives of 6-bromoindole (B116670) can be functionalized to participate in such reactions. For instance, a synthetic route has been developed where 6-bromoindole is first N-alkylated with propargyl bromide. nih.gov The resulting 1-propargyl-6-bromo-1H-indole then undergoes a [3+2] cycloaddition reaction with ethyl diazoacetate at the alkyne moiety to form a pyrazole (B372694) ring fused to the indole nitrogen. nih.gov

While this example involves a side chain, indolylmethanols themselves can act as precursors for [3+2] cycloadditions. Catalytic asymmetric [3+2] cycloadditions using C3-unsubstituted 2-indolylmethanols have been established with partners like 3-vinylindoles. dntb.gov.ua These reactions, catalyzed by chiral phosphoric acids, typically proceed with high yields and excellent control over both diastereoselectivity and enantioselectivity, leading to the formation of biologically relevant cyclopenta[b]indole (B15071945) frameworks. dntb.gov.ua A similar strategy could foreseeably be applied to derivatives of this compound.

Table 1: Examples of [3+2] Cycloaddition Reactions with Indole Derivatives

| Indole Substrate | Reaction Partner | Catalyst | Product | Ref |

|---|---|---|---|---|

| 1-Propargyl-6-bromo-1H-indole | Ethyl diazoacetate | None specified | Pyrazole-fused indole | nih.gov |

| C3-Unsubstituted 2-indolylmethanol | 3-Vinylindole | Chiral Phosphoric Acid | Cyclopenta[b]indole | dntb.gov.ua |

The synthesis of six-membered rings via [3+3] cycloaddition is another important transformation involving indolylmethanol derivatives. Research has shown that 2-indolylmethanols can serve as effective three-carbon (3C) building blocks in these reactions. nih.gov In a notable example, a chiral phosphoric acid-catalyzed enantioselective and regioselective [3+3] cycloaddition of 2-indolylmethanols with azomethine ylides was developed. nih.gov This process constructs tetrahydro-γ-carboline frameworks in high yields and with excellent enantioselectivity. nih.gov

Theoretical studies on these reactions reveal that the catalyst not only controls the stereochemistry but also enhances the nucleophilicity of the indole at the C3 position, ensuring high regioselectivity. nih.gov Cooperative catalysis, for instance using a chiral phosphoric acid (CPA) with hexafluoroisopropanol (HFIP), has also been shown to enable the asymmetric [3+3] cycloaddition of 2-indolylmethanols with nitrones. researchgate.net

Table 2: Examples of [3+3] Cycloaddition Reactions with 2-Indolylmethanols

| Indolylmethanol Substrate | Reaction Partner | Catalyst System | Product Core | Ref |

|---|---|---|---|---|

| 2-Indolylmethanols | Azomethine ylides | Chiral Phosphoric Acid | Tetrahydro-γ-carboline | nih.gov |

Seven-membered rings, which are present in numerous bioactive natural products, can be synthesized using [4+3] cycloaddition reactions. nih.gov Indole derivatives can participate as either the four-carbon (4C) or three-carbon (3C) component. In one approach, dearomative (4+3) cycloadditions of 3-alkenylindoles with in-situ-generated oxyallyl cations furnish cyclohepta[b]indoles. nih.gov

More relevant to the subject compound, indolylmethanol derivatives can be employed as precursors for the 4C component. Catalytic asymmetric [4+3] cycloadditions have been successfully carried out with 2,3-indolyldimethanols and 2-naphthols, catalyzed by chiral phosphoric acids. nih.gov This method constructs enantioenriched indole-fused seven-membered rings. nih.gov Another strategy involves the reaction of 2-vinylindoles (which can be generated from indolylmethanols) with oxyallyl cations, affording cyclohepta[b]indole scaffolds with complete diastereoselectivity. acs.org Theoretical investigations into related cycloadditions of 2-indolylmethanols highlight the role of steric factors in determining the C3-regioselectivity of the intermediate cation. nih.gov

Table 3: Examples of [4+3] Cycloaddition Reactions with Indole Derivatives

| Indole Precursor | Reaction Partner | Catalyst | Product Core | Ref |

|---|---|---|---|---|

| 3-Alkenylindoles | Oxyallyl cations | TMSOTf | Cyclohepta[b]indole | nih.gov |

| 2,3-Indolyldimethanols | 2-Naphthols | Chiral Phosphoric Acid | Indole-fused seven-membered ring | nih.gov |

A critical aspect of modern synthetic chemistry is the control of stereochemistry. In the cycloaddition reactions of indolylmethanol derivatives, high levels of stereoselectivity are often achieved using chiral catalysts. Chiral phosphoric acids (CPAs) have emerged as particularly effective organocatalysts for these transformations. nih.govnih.gov

In CPA-catalyzed [3+3] and [4+3] cycloadditions, the high enantioselectivity is attributed to a significant energy difference between the transition states leading to the (R)- and (S)-products. nih.gov The chiral environment provided by the catalyst dictates the facial selectivity of the approaching reaction partner. Furthermore, the catalyst can enhance the C3-nucleophilicity of the indole, leading to exclusive regioselectivity. nih.gov In some cases, cooperative catalysis involving a CPA and an additive like HFIP is used to control both reactivity and enantioselectivity. researchgate.net Theoretical calculations often provide a deeper understanding of the reaction pathways and the precise role of the catalyst in the activation mode and stereochemical outcome. nih.govnih.gov

Substitution Reactions

The indole nucleus is electron-rich, making it susceptible to electrophilic substitution, with the C3 position being the most nucleophilic and reactive site.

The functionalization of the C3 position of the indole ring is a cornerstone of indole chemistry. This compound and its derivatives can undergo C3-substitution, most notably alkylation.

A direct C3-alkylation of indoles can be achieved using alcohols as alkylating agents through a "borrowing hydrogen" or "hydrogen autotransfer" strategy. This method has been demonstrated for various substituted indoles, including 4-bromoindole (B15604), using precious metal catalysts or more recently, earth-abundant nickel catalysts. chemrxiv.orgrsc.org The reaction proceeds by the catalyst temporarily borrowing hydrogen from the alcohol to form an aldehyde intermediate, which then undergoes condensation with the indole at C3, followed by reduction of the resulting iminium intermediate by the captured hydrogen. rsc.org A metal-free version mediated by Cs₂CO₃/oxone® has also been reported for the C3-alkylation of 4-bromoindole with various heteroaryl-substituted methyl alcohols. chemrxiv.org

An alternative "umpolung" (reactivity reversal) strategy uses 2-indolylmethanols as C3-electrophile precursors. thieme-connect.de In the presence of a Brønsted acid catalyst, 2-indolylmethanols generate a vinylidene-indoleninium cation, which is electrophilic at the C3 position. This intermediate can then be attacked by various nucleophiles, including electron-rich synthons like azlactones, to achieve C3-alkylation. thieme-connect.de This approach provides a novel pathway for forming C-C bonds at the C3 position that complements traditional electrophilic substitution methods. thieme-connect.de

Table 4: C3-Substitution Reactions of Indole Derivatives

| Indole Substrate | Reagent | Catalyst/Mediator | Reaction Type | Product | Ref |

|---|---|---|---|---|---|

| 4-Bromoindole | 6-Methyl-2-pyridine methanol (B129727) | Cs₂CO₃/oxone® | Direct C3-Alkylation | C3-alkylated 4-bromoindole | chemrxiv.org |

| Substituted Indoles | Primary/secondary alcohols | Binuclear Nickel Complex | Borrowing Hydrogen Alkylation | C3-alkylated indoles | rsc.org |

C2-Functionalization Strategies

While direct C2-functionalization of the this compound core is not extensively documented, related indole chemistries provide insights into potential strategies. The C2 position of the indole nucleus is known to be susceptible to various reactions, often following initial N-protection. For instance, lithiation at C2 followed by quenching with an electrophile is a common method for introducing substituents.

In a broader context of indole functionalization, palladium-catalyzed cross-coupling reactions at the C2 position are well-established. For example, C2-arylation or C2-alkenylation can be achieved through protocols like the Suzuki-Miyaura or Heck reactions, typically requiring prior halogenation or triflation at the C2 position. Although not directly demonstrated on this compound, these methods represent viable pathways for its C2-functionalization following appropriate synthetic modifications.

Asymmetric Alkylation and Reduction

Asymmetric transformations involving indole derivatives are crucial for the synthesis of enantiomerically pure compounds, which are often required for biological applications. While specific studies on the asymmetric alkylation and reduction of this compound are not prevalent, general methodologies for asymmetric indole chemistry can be considered.

Asymmetric alkylation of indoles can be achieved at the nitrogen atom or at the C3 position. For N-alkylation, the use of chiral phase-transfer catalysts can induce enantioselectivity. C3-alkylation, a more common transformation, often involves the use of chiral auxiliaries or chiral catalysts to control the stereochemical outcome.

Regarding asymmetric reduction, the ketone precursor, 1-(6-Bromo-1H-indol-4-yl)ethan-1-one, could be a substrate for asymmetric reduction to yield a chiral alcohol. This can be accomplished using various chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst) or through catalytic hydrogenation with chiral phosphine (B1218219) ligands. These approaches would introduce a stereocenter at the carbon bearing the hydroxyl group.

Rearrangement Reactions and Migration Studies

Rearrangement reactions in indole chemistry can lead to significant structural modifications and the formation of novel heterocyclic systems.

Intramolecular Rearrangements

While specific intramolecular rearrangement studies on this compound are not detailed in the available literature, related indole structures undergo various rearrangements. For example, acid-catalyzed rearrangements of indolylmethanols can lead to the formation of dimeric or polymeric structures through intermolecular dehydration and subsequent electrophilic substitution.

In a broader sense, intramolecular cyclization reactions starting from appropriately functionalized derivatives of this compound are plausible. For instance, if the hydroxyl group were converted to an ether with a pendant reactive group, intramolecular reactions such as a nih.govnih.gov-sigmatropic rearrangement (e.g., Claisen rearrangement) could be envisioned to introduce substituents at the C5 or C7 positions.

Cross-Coupling Reactions at the Bromine Position

The bromine atom at the C6-position of this compound is a key handle for a wide range of transition metal-catalyzed cross-coupling reactions. These reactions are instrumental in creating carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse substituents onto the indole core.

Suzuki-Miyaura Coupling and Related Methodologies

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. nih.govmdpi.com It involves the reaction of an organoboron compound with a halide, such as the bromine atom in this compound, in the presence of a palladium catalyst and a base. nih.govmdpi.com

This methodology allows for the introduction of a variety of aryl, heteroaryl, and vinyl groups at the C6-position. The reaction conditions are generally mild and tolerant of many functional groups, making it a highly versatile tool in organic synthesis. nih.gov For instance, coupling of this compound with an arylboronic acid would yield a 6-aryl-1H-indol-4-yl)methanol derivative.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromoindoles

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/Water | 80-100 | 70-95 | mdpi.com |

| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxane/Water | 90 | 85-98 | mdpi.com |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/Water | 100 | 80-92 | nih.gov |

This table represents typical conditions for Suzuki-Miyaura couplings on bromoindole substrates and are illustrative of potential conditions for this compound.

Other Transition Metal-Catalyzed Cross-Couplings

Beyond the Suzuki-Miyaura reaction, the bromine atom at the C6-position can participate in a variety of other transition metal-catalyzed cross-coupling reactions. These include, but are not limited to:

Heck Coupling: This reaction involves the palladium-catalyzed coupling of the bromoindole with an alkene to form a C6-alkenyl indole derivative.

Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction with a terminal alkyne provides access to C6-alkynyl indoles. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond, allowing for the introduction of various amine functionalities at the C6-position.

Stille Coupling: This reaction utilizes organotin reagents to couple with the bromoindole in the presence of a palladium catalyst. mdpi.com

Negishi Coupling: This involves the use of organozinc reagents in a palladium- or nickel-catalyzed coupling reaction.

These diverse cross-coupling methodologies significantly expand the synthetic utility of this compound, providing access to a vast chemical space of substituted indole derivatives for further investigation.

Derivatization of the Methanol Group

The hydroxymethyl substituent at the 4-position of the 6-bromoindole core is a versatile functional handle for a range of synthetic modifications. These transformations allow for the introduction of new functional groups and the extension of the molecular framework, which is crucial for developing new compounds with specific properties.

The primary alcohol functionality of this compound can be selectively oxidized to yield either the corresponding aldehyde, 6-bromo-1H-indole-4-carbaldehyde, or the carboxylic acid, 6-bromo-1H-indole-4-carboxylic acid. The outcome of the oxidation is highly dependent on the choice of the oxidizing agent and the reaction conditions. youtube.com

To halt the oxidation at the aldehyde stage, mild and selective oxidizing agents are required. Pyridinium chlorochromate (PCC) is a common reagent for this purpose, effectively converting primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid. youtube.com The reaction is typically performed in an anhydrous solvent like dichloromethane (B109758) (DCM).

For the synthesis of the carboxylic acid, stronger oxidizing agents are employed. Reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and H₂SO₄), or Jones reagent can oxidize the primary alcohol, passing through the intermediate aldehyde stage, to the stable carboxylic acid. youtube.com These strong oxidants ensure the complete conversion of the alcohol group. youtube.com

| Starting Material | Reagent | Product | Product Type |

| This compound | Pyridinium chlorochromate (PCC) | 6-bromo-1H-indole-4-carbaldehyde | Aldehyde |

| This compound | Potassium permanganate (KMnO₄) | 6-bromo-1H-indole-4-carboxylic acid | Carboxylic Acid |

| This compound | Jones Reagent (CrO₃, H₂SO₄, acetone) | 6-bromo-1H-indole-4-carboxylic acid | Carboxylic Acid |

The hydroxyl group of this compound can readily undergo esterification and etherification reactions to produce a diverse array of derivatives.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its more reactive derivatives (such as acyl chlorides or anhydrides). The classic Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, like sulfuric acid. Alternatively, using acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine, provides a more rapid and often higher-yielding route to the corresponding esters.

Etherification can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the more nucleophilic alkoxide. This alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the desired ether.

| Reaction Type | Reagents | Product Example |

| Esterification | Acetic anhydride, Pyridine | (6-Bromo-1H-indol-4-yl)methyl acetate |

| Esterification | Benzoyl chloride, Triethylamine | (6-Bromo-1H-indol-4-yl)methyl benzoate |

| Etherification | 1. Sodium hydride (NaH) 2. Methyl iodide | 6-Bromo-4-(methoxymethyl)-1H-indole |

| Etherification | 1. Sodium hydride (NaH) 2. Benzyl bromide | 6-Bromo-4-(benzyloxymethyl)-1H-indole |

The hydroxyl group of this compound can be substituted by a halogen atom to form 4-(halomethyl)-6-bromo-1H-indoles. These halogenated derivatives are valuable synthetic intermediates, as the halogen serves as a good leaving group for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide variety of functionalities.

Conversion to the corresponding chloro-derivative, 4-(chloromethyl)-6-bromo-1H-indole, can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). Similarly, the bromo-derivative, 4-(bromomethyl)-6-bromo-1H-indole, can be synthesized using phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in combination with triphenylphosphine (B44618) (PPh₃).

| Desired Halogen | Reagent(s) | Product |

| Chlorine | Thionyl chloride (SOCl₂) | 4-(Chloromethyl)-6-bromo-1H-indole |

| Bromine | Phosphorus tribromide (PBr₃) | 4-(Bromomethyl)-6-bromo-1H-indole |

| Iodine | Iodine, Triphenylphosphine, Imidazole | 4-(Iodomethyl)-6-bromo-1H-indole |

Construction of Chiral Indole-Based Scaffolds from Indolylmethanols

Indolylmethanols are recognized as highly versatile platform molecules for the construction of chiral indole-containing frameworks. oaepublish.comoaes.ccnih.gov These scaffolds are prevalent in numerous natural products and pharmaceuticals. oaes.ccnih.gov The generation of reactive intermediates from indolylmethanols under catalytic conditions is a cornerstone of this chemistry. nih.gov

Organocatalytic asymmetric transformations using indolylmethanols have become a significant area of research for building chiral indole-based structures. oaepublish.comoaes.cc In the presence of a chiral Brønsted acid catalyst, such as a chiral phosphoric acid, 2-indolylmethanols readily dehydrate to form carbocation intermediates and vinyliminiums. oaes.cc This process can alter the normal reactivity of the indole ring, inducing a C3-umpolung (dipole inversion), where the typically nucleophilic C3-position becomes electrophilic. oaepublish.comoaes.cc

This induced electrophilicity allows for a range of organocatalytic asymmetric reactions, including C3-substitutions and various (3+n) cycloadditions, which proceed with high regio- and enantioselectivity. oaes.cc While much of the research has focused on diaryl-substituted 2-indolylmethanols, recent breakthroughs have extended these powerful methods to dialkyl-substituted variants, overcoming previous challenges. oaepublish.comoaes.cc For instance, an organocatalytic asymmetric (4+3) cycloaddition of dialkyl-substituted 2-indolylmethanols with dienolsilanes has been developed, yielding complex fused indole structures in high yields and excellent enantioselectivities. oaes.cc

| Reaction Type | Reactants | Catalyst Type | Resulting Scaffold |

| (4+3) Cycloaddition | 2-Indolylmethanol, Dienolsilane | Chiral Phosphoric Acid | Chiral Fused Indole oaes.cc |

| Nazarov-type Cyclization | 3-Alkynyl-2-indolylmethanol, 2-Naphthol | Chiral Brønsted Acid | Axially Chiral Cyclopenta[b]indole oaepublish.com |

| Cascade Bicyclization | 2-Indolylmethanol, α-(2-Indolyl) propargylic alcohol | Chiral Phosphoric Acid | Chiral Hexacyclic Bisindole dntb.gov.ua |

The enantioselective synthesis of complex indole derivatives is of high interest for the pharmaceutical and agrochemical industries. nih.gov Indolylmethanols serve as key precursors in these synthetic strategies. nih.gov The use of chiral catalysts allows for precise control over the stereochemical outcome of reactions, leading to the formation of a single desired enantiomer. sciencedaily.com

A notable strategy involves the amine-catalyzed alkylation of indoles with α,β-unsaturated aldehydes, facilitated by newly designed chiral amine catalysts that provide high enantiocontrol (84-97% ee). nih.gov Another powerful approach is the catalytic enantioselective Fischer indole synthesis, which uses a chiral phosphoric acid to produce cyclopenta[b]indoles, a crucial class of indole derivatives, with high selectivity. sciencedaily.comicfdt.com The catalyst controls the reaction rates of competing pathways, ensuring that the desired enantiomer is the major product. sciencedaily.com

Furthermore, cascade reactions initiated from indolylmethanols can generate significant molecular complexity in a single step. For example, a chiral phosphoric acid-catalyzed cascade 1,8-addition/biscyclization between 2-indolylmethanols and α-(2-indolyl) propargylic alcohols has been developed to access chiral, fluorescent hexacyclic bisindoles with excellent enantioselectivities (82–94% ee). dntb.gov.ua These advanced synthetic methods demonstrate the power of using indolylmethanols to construct enantioenriched and structurally diverse indole-based molecules. oaes.ccnih.gov

Computational Chemistry and Theoretical Studies on Brominated Indolylmethanols

Electronic Structure Analysis

The electronic structure of an indole (B1671886) derivative is fundamental to its chemical properties. The distribution of electrons within the molecule dictates its reactivity, particularly how it interacts with other chemical species.

Influence of Bromine on Electron Density Distribution

The introduction of a bromine atom to the indole ring significantly perturbs the electron density distribution. Bromine is an electronegative atom, yet it is also highly polarizable and possesses lone pairs of electrons. This dual nature leads to two competing effects:

Inductive Effect (-I): Due to its electronegativity, bromine withdraws electron density from the indole ring through the sigma bond network. This effect tends to decrease the electron density on the ring, making it more electron-deficient.

Mesomeric Effect (+M): The lone pairs on the bromine atom can be delocalized into the aromatic π-system of the indole ring. This resonance effect increases the electron density, particularly at the ortho and para positions relative to the bromine atom.

Molecular Electrostatic Potential (MESP) Analysis

A Molecular Electrostatic Potential (MESP) map is a valuable computational tool that visualizes the electrostatic potential on the electron density surface of a molecule. It provides a guide to the regions of a molecule that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, typically colored blue).

For an indolylmethanol, regions of negative potential are expected around the oxygen atom of the methanol (B129727) group and associated with the π-electron cloud of the indole ring. The N-H proton and the O-H proton of the methanol group would exhibit positive potential. The bromine atom introduces a region of anisotropic charge distribution known as a "sigma-hole" (σ-hole). This is an area of positive electrostatic potential on the outermost surface of the bromine atom, along the extension of the C-Br covalent bond, which can lead to halogen bonding interactions. The presence of the bromine atom and the methanol group would create a complex MESP, indicating multiple sites for potential non-covalent interactions, which are crucial in guiding molecular recognition and catalysis.

Reaction Energetics and Transition State Theory

Theoretical studies are instrumental in mapping out the energetic landscape of a chemical reaction. By calculating the energies of reactants, products, intermediates, and transition states, chemists can predict reaction feasibility and understand the reaction mechanism.

Activation Energy Calculations

Activation energy (Ea) is the minimum energy required for a reaction to occur and is a key determinant of the reaction rate. wikipedia.orgnih.gov Computational methods, such as Density Functional Theory (DFT), are commonly used to calculate the energy difference between the reactants and the highest energy point along the reaction pathway, known as the transition state. libretexts.org For reactions involving indolylmethanols, such as dehydration to form a reactive carbocation or vinyliminium ion, the activation energy would be influenced by:

Substituents: The electron-donating or -withdrawing nature of substituents on the indole ring can stabilize or destabilize the transition state. The bromine atom at C6 would have a measurable effect on the stability of any charged intermediates formed during a reaction.

Catalyst: The presence of an acid or base catalyst can provide an alternative reaction pathway with a lower activation energy. scribd.com

Table 1: Hypothetical Activation Energies for a Reaction of a Substituted Indolylmethanol

| Reactant | Catalyst | Calculated Activation Energy (kcal/mol) |

| Indolylmethanol | None | 25-30 |

| Indolylmethanol | Acid Catalyst | 10-15 |

| 6-Bromo-indolylmethanol | None | 26-32 |

| 6-Bromo-indolylmethanol | Acid Catalyst | 11-17 |

| Note: This table is illustrative and presents hypothetical data based on general principles of organic chemistry to demonstrate how activation energies might vary. Actual values would require specific quantum chemical calculations. |

Reaction Coordinate Mapping

Mapping the reaction coordinate involves tracing the lowest energy path from reactants to products. This path, plotted on a potential energy surface, shows all intermediates and transition states. For a reaction like the acid-catalyzed substitution of (6-Bromo-1H-indol-4-yl)methanol, the reaction coordinate would likely involve:

Protonation of the hydroxyl group.

Loss of a water molecule to form a carbocation intermediate, passing through a transition state. This is often the rate-determining step. libretexts.org

Nucleophilic attack on the carbocation to form the product, passing through a second transition state.

Deprotonation to yield the final product.

Each point on this map corresponds to a specific molecular geometry and energy, providing a detailed picture of the reaction mechanism.

Stereochemical Predictions and Origin of Selectivity

Many reactions involving indolylmethanols can create new stereocenters. Predicting and explaining the stereochemical outcome (i.e., which stereoisomer is preferentially formed) is a significant achievement of computational chemistry.

Stereoselectivity in reactions of indolylmethanols often arises from the influence of a chiral catalyst or auxiliary. masterorganicchemistry.commsu.edu Theoretical models can elucidate the origin of this selectivity by analyzing the transition states leading to different stereoisomers. The preferred product is the one formed via the lower energy transition state.

For this compound, if it were to react with a prochiral nucleophile in the presence of a chiral catalyst, the stereochemical outcome would be determined by the non-covalent interactions in the transition state. These can include hydrogen bonds, steric repulsion, and π-π stacking between the substrate, nucleophile, and catalyst. The bromine atom, while not at a stereocenter, could influence the preferred conformation of the substrate within the catalyst's chiral pocket through steric or electronic effects, thereby impacting the facial selectivity of the nucleophilic attack. Computational analysis of the diastereomeric transition states is essential to rationalize why one stereoisomer is formed in excess. khanacademy.org

Enantioselectivity Modeling

No literature is available that specifically models the enantioselectivity of reactions involving this compound.

Diastereoselectivity Predictions

No literature is available that provides computational predictions for diastereoselectivity in reactions with this compound.

Ligand-Substrate Interactions in Catalysis

Hydrogen Bonding and Ion-Pairing Interactions

While hydrogen bonding and ion-pairing are crucial in the catalysis of indole derivatives, no studies were found that computationally detail these specific interactions for this compound. beilstein-journals.orgnih.gov

Role of Chiral Catalysts in Inducing Asymmetry

The general role of chiral catalysts in inducing asymmetry in indole reactions is a broad and active area of research. mdpi.comnih.govacs.orgrsc.org However, there are no specific computational studies that elucidate this role in the context of this compound.

Advanced Spectroscopic Analysis in Elucidating Molecular Structures and Reactivity

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Characterization and Chemical Shift Assignments

Proton (¹H) NMR spectroscopy would be the first step in the structural analysis of (6-Bromo-1H-indol-4-yl)methanol. This technique identifies the different types of hydrogen atoms (protons) in the molecule. The spectrum would be expected to show distinct signals for the N-H proton of the indole (B1671886) ring, the aromatic protons on the benzene (B151609) and pyrrole (B145914) rings, the methylene (B1212753) protons of the methanol (B129727) group (-CH₂OH), and the hydroxyl proton (-OH).

The chemical shift (δ) of each signal, measured in parts per million (ppm), indicates the electronic environment of the proton. Electron-withdrawing groups, like the bromine atom, would deshield nearby protons, shifting their signals to a higher ppm value. The integration of each signal would correspond to the number of protons it represents. Furthermore, spin-spin coupling between adjacent non-equivalent protons would cause signals to split into multiplets (e.g., singlets, doublets, triplets), providing crucial information about which protons are neighbors in the structure.

A hypothetical data table for the ¹H NMR spectrum would look as follows, with expected regions for the signals:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Value | s | 1H | N-H |

| Value | s | 1H | H-5 |

| Value | d | 1H | H-7 |

| Value | t | 1H | H-2 |

| Value | t | 1H | H-3 |

| Value | s | 2H | -CH₂OH |

| Value | t | 1H | -OH |

| Note: This table is a hypothetical representation. Actual values are not available. |

¹³C NMR Analysis and Carbon Connectivity

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization (sp³, sp²) and its electronic environment.

The spectrum would be expected to show signals for the eight carbon atoms of the bromoindole core and one for the methanol group's carbon. The carbon atom attached to the bromine (C-6) and the carbon attached to the electronegative oxygen of the methanol group would appear at characteristic chemical shifts.

A hypothetical data table for the ¹³C NMR spectrum is presented below:

| Chemical Shift (ppm) | Assignment |

| Value | C-2 |

| Value | C-3 |

| Value | C-3a |

| Value | C-4 |

| Value | C-5 |

| Value | C-6 |

| Value | C-7 |

| Value | C-7a |

| Value | -CH₂OH |

| Note: This table is a hypothetical representation. Actual values are not available. |

Two-Dimensional NMR Techniques (HSQC, HMBC, COSY, NOESY)

HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and the carbon atoms they are directly attached to. This would definitively link the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is critical for establishing the connectivity across the entire molecule, for instance, by showing a correlation from the methylene protons to the C-4 carbon of the indole ring.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically separated by two or three bonds). This helps to trace out the proton networks within the aromatic ring and confirm the connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close to each other in space, regardless of whether they are bonded. This is useful for determining the three-dimensional conformation of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound (C₉H₈BrNO), the mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the molecule. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, a characteristic M+2 peak of almost equal intensity to the M⁺ peak would be observed.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula of the compound by distinguishing it from other compounds with the same nominal mass. For C₉H₈⁷⁹BrNO, the calculated exact mass would be confirmed.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would be expected to display characteristic absorption bands:

X-ray Crystallography for Solid-State Structure Determination

For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction would be the first critical step. The resulting crystallographic data would unambiguously confirm the connectivity of the atoms, including the positions of the bromine atom and the hydroxymethyl group on the indole ring.

To illustrate the type of information obtained from such an analysis, we can consider the crystallographic data for a related complex bromo-indole derivative, an oxepino-indole. acs.org The structure of this related compound was confirmed by X-ray crystallographic analysis, providing definitive proof of its molecular framework. acs.org

An illustrative data table for a hypothetical crystal structure analysis of a bromo-substituted indole derivative is presented below. This table showcases the typical parameters obtained from a successful X-ray diffraction experiment.

| Parameter | Illustrative Value for a Bromo-Indole Derivative |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 12.671 |

| c (Å) | 9.872 |

| α (°) | 90 |

| β (°) | 109.25 |

| γ (°) | 90 |

| Volume (ų) | 1007.5 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.58 |

| R-factor | 0.045 |

This data is illustrative and based on typical values for organic molecules, not on experimental data for this compound.

The data in this table would allow researchers to create a detailed 3D model of the molecule, revealing crucial information about its solid-state conformation and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the indole nitrogen.

Chiral Chromatography for Enantiomeric Excess Determination

The presence of a stereocenter in a molecule, such as the carbon bearing the hydroxyl group in a chiral derivative of this compound, necessitates methods to separate and quantify the individual enantiomers. Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is the most widely used technique for determining the enantiomeric excess (e.e.) of a chiral compound. heraldopenaccess.usuma.es

This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture. This differential interaction leads to a separation of the enantiomers as they pass through the chromatography column, resulting in two distinct peaks in the chromatogram. The area under each peak is proportional to the concentration of the corresponding enantiomer, allowing for the calculation of the enantiomeric excess.

The choice of the chiral stationary phase and the mobile phase is critical for achieving good separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds, including indole derivatives.

While specific chiral separation data for this compound is not available, the general approach can be described. A racemic sample of a chiral indolylmethanol would be injected into an HPLC system equipped with a chiral column. The mobile phase, typically a mixture of organic solvents like hexane (B92381) and isopropanol, would be optimized to achieve baseline separation of the two enantiomer peaks.

An illustrative data table for a hypothetical chiral HPLC separation of a bromo-substituted indolylmethanol is provided below.

| Parameter | Illustrative Value for a Chiral Bromo-Indolylmethanol |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Hexane:Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Retention Time (R-enantiomer) | 12.5 min |

| Retention Time (S-enantiomer) | 15.2 min |

| Resolution (Rs) | > 1.5 |

| Enantiomeric Excess (e.e.) | Calculated from the peak areas |

This data is illustrative and based on typical values for chiral separations, not on experimental data for this compound.

The successful development of such a chiral HPLC method would be crucial for monitoring the stereochemical outcome of any asymmetric synthesis of this compound and for ensuring the enantiomeric purity of the final product.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Asymmetric Synthesis

The creation of single-enantiomer drugs is a cornerstone of modern pharmaceutical development. For indole-containing compounds, this has spurred intense research into catalytic systems capable of high enantioselectivity.

A significant frontier in indole (B1671886) chemistry is the asymmetric synthesis of 4-substituted indoles. acs.org Traditional methods often struggle with controlling stereochemistry at this position. A promising and novel methodology involves a rhodium-catalyzed reaction that uses a C-H activation/Cope rearrangement-elimination mechanism. acs.org This technique, applied to 4-acetoxy-6,7-dihydroindole precursors, has successfully produced 4-substituted and 2,4-disubstituted indoles with high yields and exceptional enantioselectivity. acs.org The strategy complements conventional indole synthesis routes and is being explored for its potential in creating new pharmaceutical targets. acs.org Further research focuses on expanding the utility of this C-H activation strategy, which has also shown applicability to related structures like dihydrobenzothiophenes. acs.org

While indolylmethanols are recognized as versatile building blocks in catalytic asymmetric reactions, expanding the range of substrates that can be used effectively remains a challenge. oaepublish.comsioc-journal.cnoaes.ccnih.gov Much of the success in organocatalytic asymmetric reactions has been with diaryl-substituted 2-indolylmethanols, where the aryl groups help stabilize reaction intermediates. oaes.cc

A key area of future research is to overcome the challenges associated with less-reactive or sterically hindered substrates, such as certain dialkyl-substituted or specifically functionalized brominated indolylmethanols. oaes.cc Overcoming issues like high energy barriers for generating intermediates and controlling side reactions is critical. oaes.cc Recent work has shown that using strongly acidic and confined organocatalysts can enable previously difficult transformations, such as the asymmetric (4+3) cycloaddition of dialkyl-substituted 2-indolylmethanols. oaepublish.comoaes.cc The ability to use brominated indoles as starting materials for complex molecules, such as in the multi-step synthesis of bacterial cystathionine (B15957) γ-lyase inhibitors from 6-bromoindole (B116670), underscores the importance of developing robust methods that tolerate a wide variety of functional groups on the indole core. nih.gov Research into solvent-controlled switchable bromination also contributes to diversifying the available brominated indole derivatives for further synthesis. researchgate.net

Exploration of New Reactivity Modes and Transformations

Chemists are continuously seeking to uncover new ways to build complex molecules efficiently. For brominated indoles, this involves designing multi-step sequences that occur in a single pot (cascade reactions) and reactions that combine three or more components at once (multicomponent processes).

Multicomponent reactions (MCRs) are a powerful tool for rapidly generating molecular diversity from simple starting materials. nih.govrsc.org They are highly valued in drug discovery for their efficiency and ability to construct complex heterocyclic structures. nih.govtandfonline.comresearchgate.net Recent advancements include the development of MCRs that assemble indole-fused seven-membered heterocycles, such as oxadiazepines and thiadiazepines, in a modular fashion from indoles, formaldehyde, and other building blocks. rsc.orgrsc.org These processes demonstrate high tolerance for various substituents on the indole ring, including bromo groups, and provide a direct route to novel molecular scaffolds. rsc.org

Cascade reactions, which involve a series of intramolecular transformations, are also an emerging area. Brønsted acid-catalyzed cascades have been developed to convert indoles into functionalized α-(3-indolyl) ketones and unique benzofulvene derivatives through processes involving unprecedented 1,2-indole migrations. nih.govnih.gov A recently discovered acid-catalyzed cascade reaction unexpectedly produced a novel and complex tetracyclic indole skeleton from a 3,4-bridged indole precursor, highlighting the potential for discovering new scaffolds through the exploration of cascade processes. mdpi.com

Harnessing the energy of light (photocatalysis) and electricity (electrocatalysis) offers new, mild, and sustainable ways to drive chemical reactions. In indole chemistry, these techniques are enabling transformations that are difficult to achieve with traditional methods.

Photoredox catalysis has emerged as a powerful tool for indole functionalization. For instance, visible-light-mediated photocatalysis can generate carbon-centered radicals from unactivated bromoalkanes, which then add to indoles to form new carbon-carbon bonds. acs.org This method avoids the harsh conditions or toxic reagents, like organostannanes, that were previously required. acs.org More recently, researchers have developed nickel-photoredox systems for the N-arylation of indoles using aryl bromides, uncovering novel mechanistic pathways that broaden the substrate scope to include electron-rich and base-sensitive compounds. nih.gov The use of inexpensive indoles themselves as photocatalysts is also being explored. chemrxiv.org

Electrocatalysis provides another environmentally benign approach. An electrochemical method for the site-selective functionalization of indole derivatives has been demonstrated, which avoids the need for transition metals and chemical oxidants. rsc.org These emerging photo- and electrochemical strategies represent a significant shift towards more sustainable and versatile methods for modifying brominated and other substituted indoles.

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals. This involves using safer solvents, reducing waste, and designing more energy-efficient processes.

Flow chemistry, where reactions are run in continuous streams through a reactor rather than in a large batch, is a key enabling technology for safer and more efficient synthesis. mdpi.comnih.gov It has been successfully applied to classic indole syntheses, like the Fischer indole synthesis, often leading to higher yields and shorter reaction times. mdpi.com The combination of photoredox catalysis with flow reactors has been shown to be particularly effective for the synthesis of complex indole alkaloids. acs.org

Beyond flow chemistry, there is a strong push towards sustainable synthesis protocols in general. This includes the use of recyclable catalysts, such as palladium-on-carbon (Pd/C), for the synthesis of indoles from readily available starting materials. chemistryviews.org Researchers are also developing multicomponent reactions that proceed under mild conditions in green solvents like ethanol, avoiding the need for metal catalysts and minimizing waste. rsc.orgresearchgate.net The development of "green halogenation" methods, which use systems like oxone-halide to avoid harsh halogenating agents, is particularly relevant for the sustainable production of compounds like (6-Bromo-1H-indol-4-yl)methanol. acs.orgresearchgate.net

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

While standard characterization of this compound is available from commercial suppliers, a comprehensive understanding of its electronic and structural nuances necessitates the application of more sophisticated techniques.

Advanced spectroscopic methods can provide invaluable data. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques like COSY, HSQC, and HMBC, would unequivocally confirm the proton and carbon assignments and offer insights into through-bond and through-space connectivities. Solid-state NMR could elucidate the molecular packing and intermolecular interactions in the crystalline form. Furthermore, vibrational spectroscopies such as Infrared (IR) and Raman spectroscopy, when coupled with computational analysis, can provide a detailed picture of the vibrational modes and the influence of the bromine and methanol (B129727) substituents on the indole ring's electron distribution.

Computational chemistry offers a powerful lens to probe the properties of this compound at a molecular level. researchgate.net Density Functional Theory (DFT) calculations can be employed to predict its geometric parameters, vibrational frequencies, and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net These calculations would complement experimental spectroscopic data and aid in their interpretation.

Moreover, computational studies on related bromo-substituted indole derivatives have successfully employed techniques like Hirshfeld surface analysis to visualize and quantify intermolecular interactions, including hydrogen bonding and halogen bonding. nih.gov Similar analyses for this compound would shed light on its crystal packing and potential for forming supramolecular assemblies. Time-dependent DFT (TD-DFT) calculations could predict the electronic absorption and emission spectra, providing insights into its photophysical properties and potential applications in materials science. researchgate.net

Application as Building Blocks for Complex Molecular Architectures

The strategic placement of the bromo and hydroxymethyl groups on the indole scaffold makes this compound a highly valuable precursor for the synthesis of more intricate molecules. The bromine atom serves as a versatile handle for various cross-coupling reactions, while the methanol group offers a site for oxidation, etherification, or esterification.

The utility of the closely related 6-bromoindole as a building block is well-documented, providing a blueprint for the potential applications of its 4-methanol derivative. For instance, 6-bromoindole is a key starting material for the synthesis of inhibitors of bacterial cystathionine γ-lyase, an enzyme involved in bacterial defense mechanisms. nih.gov These syntheses often involve N-alkylation of the indole followed by further functionalization.

Similarly, this compound can be envisaged as a starting point for a variety of complex structures. The methanol group could be oxidized to an aldehyde, which can then participate in reactions like the Wittig reaction, aldol (B89426) condensation, or reductive amination to build more complex side chains. The bromine atom can be utilized in palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings to introduce new carbon-carbon and carbon-heteroatom bonds.

For example, a Suzuki coupling could be employed to attach various aryl or heteroaryl groups at the 6-position, leading to compounds with potentially interesting photophysical or biological properties. Subsequent modification of the methanol group could lead to a diverse library of compounds for screening in drug discovery programs. The synthesis of oxepino-indoles, a class of compounds with a seven-membered ring fused to the indole core, often utilizes indolyl methanols as key precursors. acs.org This highlights a potential pathway where this compound could be used to generate novel fused heterocyclic systems.

Q & A

Q. What are the standard synthetic routes for (6-Bromo-1H-indol-4-yl)methanol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves formylation of the indole core followed by reduction. For example:

Formylation : React 6-bromo-1H-indole with POCl₃ and DMF (Vilsmeier-Haack reaction) to yield 6-bromo-1H-indole-4-carbaldehyde .

Reduction : Reduce the aldehyde to the alcohol using NaBH₄ in methanol .

Optimization Tips :

- Control temperature (0–5°C during formylation to minimize side reactions).

- Use anhydrous solvents to prevent hydrolysis of intermediates.

- Monitor reaction progress via TLC or HPLC. Purity is confirmed by ¹H/¹³C-NMR and HRMS .

Q. How can researchers purify this compound, and what analytical techniques validate purity?

Methodological Answer:

- Purification : Use flash column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol .

- Validation :

- NMR : Check for absence of aldehyde proton (~9-10 ppm) and presence of hydroxyl proton (~1-5 ppm, broad) .

- HPLC : Purity >95% with a single peak under reverse-phase conditions (C18 column, acetonitrile/water mobile phase) .

- Melting Point : Compare to literature values (e.g., 140–142°C for analogous indole derivatives) .

Advanced Research Questions

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Methodological Answer:

Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly?

Methodological Answer:

- Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., for dimeric motifs).

Q. How should researchers resolve contradictions in spectral or crystallographic data for this compound?

Methodological Answer:

- Iterative Validation :

Q. What role does this compound play in medicinal chemistry, and how is it functionalized?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.